molecular formula C23H23N5O2 B11200228 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2,4,6-trimethylphenyl)acetamide

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11200228
M. Wt: 401.5 g/mol
InChI Key: LNRWAAAGOGGODP-UHFFFAOYSA-N
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Description

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazolopyrimidine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . By binding to the active site of the kinase, the compound can disrupt its activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Compared to other triazolopyrimidine derivatives, 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2,4,6-trimethylphenyl)acetamide stands out due to its unique substitution pattern and regioselectivity. Similar compounds include:

These compounds share a similar core structure but differ in their functional groups and substitution patterns, which can significantly impact their biological activities and applications.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H23N5O2/c1-14-10-15(2)22(16(3)11-14)25-21(29)13-27-23(30)28-17(4)24-19(12-20(28)26-27)18-8-6-5-7-9-18/h5-12H,13H2,1-4H3,(H,25,29)

InChI Key

LNRWAAAGOGGODP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C)C

Origin of Product

United States

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